molecular formula C10H13BrN2O2 B3282202 Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate CAS No. 746671-54-5

Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate

Cat. No. B3282202
CAS RN: 746671-54-5
M. Wt: 273.13 g/mol
InChI Key: YNEXYEBMORABRD-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate” is a chemical compound with the molecular formula C10H13BrN2O2 . It is a pyrimidine derivative, which is a class of compounds known for their wide range of biological activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate”, often involves a series of reactions such as nucleophilic substitution, bromination, and other specific reactions . The compounds are usually characterized by techniques like mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate” is determined by its molecular formula C10H13BrN2O2 . Further structural details can be obtained through techniques such as X-Ray diffraction analysis .


Chemical Reactions Analysis

Pyrimidine derivatives, including “Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate”, can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions, bromination reactions, and other specific reactions .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate” has a molecular weight of 273.13 . More detailed physical and chemical properties can be determined through specific experimental methods.

Mechanism of Action

The mechanism of action of pyrimidine derivatives is often related to their biological activities. For example, some pyrimidine derivatives have been found to exhibit neuroprotective and anti-inflammatory properties . They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They can also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Future Directions

The future directions for “Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate” and similar compounds could involve further exploration of their biological activities and potential applications. For example, there is interest in developing pyrimidine derivatives as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

methyl 5-bromo-2-tert-butylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)9-12-5-6(11)7(13-9)8(14)15-4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEXYEBMORABRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C(=N1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728199
Record name Methyl 5-bromo-2-tert-butylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate

CAS RN

746671-54-5
Record name Methyl 5-bromo-2-tert-butylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 2.0 M hexanes solution of trimethylsilyldiazomethane (11.8 mL, 23.62 mMol) was added dropwise to a stirring solution of 5-bromo-2-tert-butyl-pyrimidine-4-carboxylic acid (6.12 g, 23.62 mMol) in 9:1 benzene/methanol (100 mL), and the reaction was stirred for 2 days. TLC analysis showed that the reaction was complete, so the mixture was concentrated in-vacuo. The residue was dissolved in ethyl acetate (100 mL), washed with water (3×20 mL), dried over sodium sulfate, then concentrated in-vacuo. Purified over silica gel, eluting with 10% ethyl acetate/hexanes, to yield 5.2 g of a colorless oil as product. MS (ES+)=273, 275 (M+H)+. Yield=81%.
Quantity
11.8 mL
Type
reactant
Reaction Step One
Quantity
6.12 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
benzene methanol
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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